

# An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile

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## Compound of Interest

Compound Name: 3-(Cyclopentylamino)propionitrile

Cat. No.: B086361

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## Abstract

This technical guide provides a comprehensive overview of **3-(Cyclopentylamino)propionitrile**, a versatile bifunctional molecule of interest in synthetic organic chemistry. The document details its chemical identity, structural features, and physicochemical properties. A core focus is a detailed, field-proven protocol for its synthesis via the aza-Michael addition of cyclopentylamine to acrylonitrile, including mechanistic insights and characterization data. This guide serves as an essential resource for researchers utilizing this compound as a synthetic intermediate in drug discovery and materials science, emphasizing practical application, safety, and rigorous scientific validation.

## Chemical Identity and Structural Elucidation

**3-(Cyclopentylamino)propionitrile**, also known by its IUPAC name 3-(Cyclopentylamino)propanenitrile, is a saturated aminonitrile.<sup>[1]</sup> Its structure is characterized by a cyclopentyl ring attached to a secondary amine, which is in turn connected to a three-carbon chain terminating in a nitrile functional group.

The key identifiers for this compound are:

- CAS Number: 1074-63-1<sup>[1]</sup><sup>[2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>N<sub>2</sub><sup>[1]</sup><sup>[2]</sup>

- Molecular Weight: 138.21 g/mol [2][3][4]

The structural formula is:

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Figure 1: 2D structure of **3-(Cyclopentylamino)propionitrile**

The molecule's architecture imparts dual reactivity. The secondary amine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. The nitrile group ( $\text{-C}\equiv\text{N}$ ) features a strongly polarized triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack, particularly after activation or under hydrolytic conditions. This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, such as nitrogen-containing heterocycles and diamines.

## Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

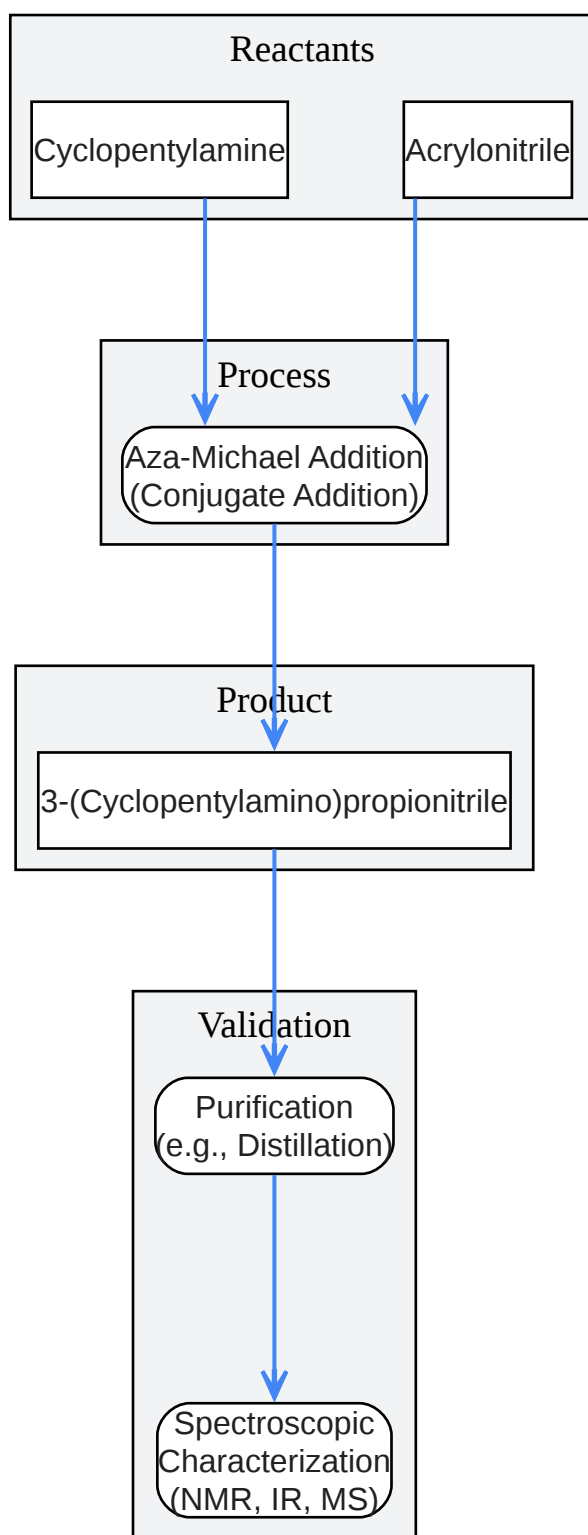
Property	Value	Source
IUPAC Name	3-(Cyclopentylamino)propanenitrile	[1]
CAS Number	1074-63-1	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub>	[2][3][4]
Molecular Weight	138.21 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid or solid	[5]
Boiling Point	265.8 °C at 760 mmHg	[2]
Purity	Typically ≥98%	[2]
Storage	Store at 2-8°C	[2]

## Synthesis and Mechanistic Insights

The most direct and common method for synthesizing **3-(Cyclopentylamino)propionitrile** is the conjugate addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of an aza-Michael addition.

## Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyclopentylamine's nitrogen atom on the β-carbon of the electron-deficient alkene in acrylonitrile. The nitrile group acts as a powerful electron-withdrawing group, activating the double bond for this type of 1,4-addition. The reaction is typically self-catalyzing due to the basicity of the amine, but can be promoted by acid or base catalysts. The mechanism results in the formation of a new carbon-nitrogen bond.



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Caption: Synthesis workflow for **3-(Cyclopentylamino)propionitrile**.

## Experimental Protocol

This protocol describes a robust procedure for the synthesis of **3-(Cyclopentylamino)propionitrile**.

Materials:

- Cyclopentylamine
- Acrylonitrile (stabilized)
- Anhydrous solvent (e.g., ethanol or acetonitrile, optional)
- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.
- **Reagent Charging:** Charge the flask with cyclopentylamine (1.0 equivalent). If using a solvent, add it at this stage.
- **Controlled Addition:** Cool the flask in an ice bath. Add acrylonitrile (1.0-1.1 equivalents) dropwise via the addition funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the uncontrolled polymerization of acrylonitrile.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Workup and Purification:
  - Remove any solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.
  - The crude product is then purified by vacuum distillation to yield **3-(Cyclopentylamino)propionitrile** as a clear liquid.

#### Causality and Insights:

- Why dropwise addition in an ice bath? Acrylonitrile is highly reactive and can undergo vigorous, exothermic polymerization. Slow, controlled addition at 0°C mitigates this risk and ensures the desired 1,4-addition is the major pathway.
- Why no catalyst? The amine reactant itself is basic enough to facilitate the reaction, making an external catalyst unnecessary for this specific transformation, simplifying the purification process.
- Why vacuum distillation? The product has a relatively high boiling point (265.8 °C at atmospheric pressure).<sup>[2]</sup> Distillation under vacuum allows the compound to boil at a much lower temperature, preventing thermal decomposition and ensuring high purity.

## Spectroscopic Characterization

To validate the structure and confirm the purity of the synthesized product, a combination of spectroscopic methods is employed.

### Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

- N-H Stretch: A moderate, sharp absorption peak around 3300-3350 cm<sup>-1</sup> is indicative of the secondary amine.
- C-H Stretch: Peaks in the 2850-2960 cm<sup>-1</sup> region correspond to the C-H bonds of the cyclopentyl and propyl groups.

- Nitrile ( $\text{C}\equiv\text{N}$ ) Stretch: A sharp, strong absorption at  $\sim 2245\text{ cm}^{-1}$  is the characteristic signal for the nitrile functional group.[5] The presence of this peak is a critical confirmation of a successful reaction.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the precise carbon-hydrogen framework.

Expected  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ):

- $-\text{NH}-$ : A broad singlet, typically between 1.0-2.0 ppm, which is exchangeable with  $\text{D}_2\text{O}$ .
- $-\text{CH}-$  (cyclopentyl): A multiplet corresponding to the single proton on the carbon attached to the nitrogen.
- $-\text{CH}_2-$  (cyclopentyl): A series of complex multiplets for the remaining 8 protons on the cyclopentyl ring.
- $-\text{N}-\text{CH}_2-\text{CH}_2-\text{CN}$ : Two distinct triplets, each integrating to 2 protons. The triplet closer to the amine nitrogen ( $\sim 2.8\text{ ppm}$ ) will be slightly downfield from the triplet adjacent to the nitrile group ( $\sim 2.5\text{ ppm}$ ).

Expected  $^{13}\text{C}$  NMR Signals (in  $\text{CDCl}_3$ ):

- $-\text{C}\equiv\text{N}$ : A signal around 118-120 ppm.
- Cyclopentyl carbons: Multiple signals in the aliphatic region (20-60 ppm), with the carbon directly attached to the nitrogen being the most downfield.
- Propionitrile carbons: Two signals in the aliphatic region, one for the carbon alpha to the nitrile and one for the carbon alpha to the amine.

## Applications and Research Interest

**3-(Cyclopentylamino)propionitrile** is primarily utilized as a versatile intermediate in organic synthesis.

- **Pharmaceutical Synthesis:** Its structure is a precursor to 1,3-diamines after reduction of the nitrile group. These diamine motifs are common in various pharmacologically active molecules. The compound is related to intermediates used in the synthesis of complex molecules like Ruxolitinib, where a similar cyclopentyl propionitrile core is present.<sup>[6]</sup>
- **Building Block:** The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the secondary amine can undergo further alkylation or acylation, allowing for the construction of a wide array of derivatives.

## Safety, Handling, and Storage

As with all aminonitriles, **3-(Cyclopentylamino)propionitrile** must be handled with appropriate care due to potential toxicity.<sup>[5]</sup>

### Primary Hazards:

- **Toxicity:** Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.<sup>[7][8]</sup> They can release hydrogen cyanide (HCN) under acidic conditions or upon combustion.<sup>[8][9]</sup>
- **Irritation:** The compound may cause skin and serious eye irritation.<sup>[7][10]</sup>

### Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Chemical safety goggles and/or a full-face shield are mandatory.<sup>[7]</sup>
- **Hand Protection:** Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).<sup>[7]</sup>
- **Skin and Body Protection:** A lab coat is required. An apron may be necessary when handling larger quantities.<sup>[7]</sup>
- **Respiratory Protection:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.<sup>[9]</sup>

### Handling and Storage:

- Avoid all personal contact, including inhalation.<sup>[9]</sup>



- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] A storage temperature of 2-8°C is recommended.[2]
- Keep away from strong acids, bases, and oxidizing agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086361#3-cyclopentylamino-propionitrile-structural-formula\]](https://www.benchchem.com/product/b086361#3-cyclopentylamino-propionitrile-structural-formula)

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